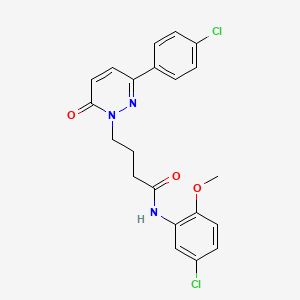
N-(5-chloro-2-methoxyphenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C21H19Cl2N3O3 and its molecular weight is 432.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2-methoxyphenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It includes a 5-chloro-2-methoxyphenyl moiety and a pyridazine ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Various studies have demonstrated its effectiveness against different cancer cell lines.
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, contributing to its therapeutic effects.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines, including:
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Studies have indicated that it triggers apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary results indicate moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 30 µg/mL | |
| Salmonella typhi | 20 µg/mL |
Enzyme Inhibition Studies
Research has highlighted the compound's potential as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on acetylcholinesterase and urease:
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
A study conducted on the effects of this compound on A549 cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively induces programmed cell death in lung cancer cells. -
Antimicrobial Screening :
In a comparative study, this compound was tested alongside known antibiotics. The results showed that it possesses comparable activity against certain strains, suggesting its potential as a novel antimicrobial agent. -
Enzyme Interaction Studies :
Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. These studies suggest that specific functional groups within the molecule enhance its binding affinity, leading to effective inhibition.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3/c1-29-19-10-8-16(23)13-18(19)24-20(27)3-2-12-26-21(28)11-9-17(25-26)14-4-6-15(22)7-5-14/h4-11,13H,2-3,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSYNFKNSMHXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














